(3,4-Dimethoxy-5-propylphenyl)methanol;methanesulfonic acid
CAS No.: 647854-71-5
Cat. No.: VC16907671
Molecular Formula: C13H22O6S
Molecular Weight: 306.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 647854-71-5 |
|---|---|
| Molecular Formula | C13H22O6S |
| Molecular Weight | 306.38 g/mol |
| IUPAC Name | (3,4-dimethoxy-5-propylphenyl)methanol;methanesulfonic acid |
| Standard InChI | InChI=1S/C12H18O3.CH4O3S/c1-4-5-10-6-9(8-13)7-11(14-2)12(10)15-3;1-5(2,3)4/h6-7,13H,4-5,8H2,1-3H3;1H3,(H,2,3,4) |
| Standard InChI Key | CMBBTIHXKSAVQL-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(C(=CC(=C1)CO)OC)OC.CS(=O)(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Connectivity
The compound consists of two distinct components:
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(3,4-Dimethoxy-5-propylphenyl)methanol: A benzene ring substituted with methoxy groups at positions 3 and 4, a propyl chain at position 5, and a hydroxymethyl group (-CHOH) at position 1.
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Methanesulfonic acid: A sulfonic acid derivative () known for its strong acidity and solubility in polar solvents.
The canonical SMILES notation confirms the connectivity, while the InChIKey provides a unique identifier for the structure .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 647854-71-5 | |
| Molecular Formula | ||
| Molecular Weight | 306.38 g/mol | |
| Purity | 98% | |
| SMILES |
Synthesis and Manufacturing
Synthetic Routes
While explicit synthesis protocols remain proprietary, the structure suggests plausible pathways:
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Step 1: Friedel-Crafts alkylation of 3,4-dimethoxyphenol with 1-bromopropane to introduce the propyl group.
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Step 2: Hydroxymethylation via formaldehyde under basic conditions.
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Step 3: Salt formation with methanesulfonic acid in a polar aprotic solvent (e.g., dichloromethane).
The absence of publicly available yield data or optimization studies highlights the need for further methodological transparency.
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be soluble in polar solvents (e.g., methanol, dimethyl sulfoxide) due to the sulfonic acid group, though experimental data are lacking.
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Stability: Methanesulfonic acid derivatives are generally stable under ambient conditions but may degrade under strong alkaline or oxidative environments.
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include O-H stretch (3200–3600 cm), S=O asymmetric stretch (1180–1250 cm), and C-O-C stretch (1020–1100 cm).
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NMR: The -NMR spectrum would show signals for methoxy protons (~δ 3.8 ppm), propyl chain protons (δ 0.9–1.6 ppm), and aromatic protons (δ 6.5–7.2 ppm).
| SKU | Pack Size | Availability |
|---|---|---|
| R726506-1g | 1g | Shanghai/CA Irwindale |
| R726506-5g | 5g | Shanghai/CA Irwindale |
| R726506-10g | 10g | Shanghai/CA Irwindale |
Future Research Directions
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Synthetic Optimization: Develop high-yield, scalable synthesis methods.
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Biological Screening: Evaluate antimicrobial, anticancer, or antioxidant potential.
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Thermal Analysis: Characterize melting points and decomposition profiles.
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